2-Methyl-2-(pyrazol-1-yl)-butan-3one
Description
2-Methyl-2-(pyrazol-1-yl)-butan-3-one is a branched ketone derivative featuring a pyrazole ring at the 2-position of the butanone backbone. Pyrazole-containing compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, aromatic stability, and tunable electronic properties .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-methyl-3-pyrazol-1-ylbutan-2-one |
InChI |
InChI=1S/C8H12N2O/c1-7(11)8(2,3)10-6-4-5-9-10/h4-6H,1-3H3 |
InChI Key |
SYERHNVDZIBBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)N1C=CC=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Example Compounds :
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)
Key Differences :
- The thiophene moiety in 7a/7b introduces π-conjugation, which may alter electronic properties and redox behavior relative to the simpler butanone backbone .
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)
Structural Comparison :
Key Differences :
- Aldicarb’s carbamate and oxime groups confer potent acetylcholinesterase inhibition, leading to acute neurotoxicity, whereas the pyrazole-ketone structure of 2-methyl-2-(pyrazol-1-yl)-butan-3-one suggests lower bioactivity.
Computational Insights Using Multiwfn
While direct computational data on 2-methyl-2-(pyrazol-1-yl)-butan-3-one are absent, tools like Multiwfn can elucidate differences between similar compounds:
- Electrostatic Potential (ESP): Pyrazole’s nitrogen atoms in 2-methyl-2-(pyrazol-1-yl)-butan-3-one would create localized negative ESP regions, unlike Aldicarb’s carbamate group.
- HOMO-LUMO Gaps: The conjugated thiophene in 7a/7b may reduce the HOMO-LUMO gap compared to the non-conjugated butanone system, affecting reactivity .
- Topological Analysis : Bond critical points (BCPs) in the pyrazole ring would highlight aromaticity, whereas Aldicarb’s oxime group may show distinct electron density distributions .
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